1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one
Description
Historical Context and Discovery
The synthesis of this compound was first documented in PubChem records in 2007, though its experimental preparation likely occurred earlier through microwave-assisted cyclocondensation techniques. This approach, pioneered in the 2000s, facilitated the one-pot assembly of pyrimido[1,2-a]pyrimidine derivatives by reacting 2-aminopyrimidine with aldehydes and active methylene compounds under controlled irradiation. The compound’s discovery aligned with growing interest in saturated heterocycles for drug discovery, as partial ring saturation often enhances metabolic stability compared to fully aromatic systems. Early structural characterization relied on NMR and mass spectrometry, confirming the bicyclic framework and ketone positioning.
Position within Heterocyclic Chemistry
As a member of the azabicyclo family, this compound exemplifies fused heterocycles containing multiple nitrogen atoms. Its core structure comprises two fused six-membered rings: a pyrimidine ring and a partially saturated pyrimidinone (Figure 1). This arrangement places it within the broader class of pyrimido-pyrimidines, which are recognized for diverse pharmacological activities, including antimicrobial and anticancer properties. The presence of both sp² and sp³ hybridized carbons introduces conformational flexibility while maintaining planar regions critical for π-π interactions in biological targeting.
Table 1: Key Heterocyclic Features of this compound
| Property | Description |
|---|---|
| Ring System | Bicyclic (pyrimido[1,2-a]pyrimidine) |
| Nitrogen Atoms | 3 (positions 1, 3, and 8) |
| Functional Groups | Ketone (position 2), amine (position 4) |
| Hybridization | Mixed sp²/sp³ |
| Aromaticity | Partial (localized in pyrimidinone ring) |
Structural Significance among Bicyclic Systems
The compound’s bicyclic architecture combines rigidity and flexibility, making it a valuable scaffold in medicinal chemistry. Unlike fully aromatic systems like purines, its partially saturated rings reduce electron density, altering reactivity toward electrophilic substitution. The ketone group at position 2 introduces a polarizable moiety, enabling hydrogen bonding and dipole interactions critical for molecular recognition. Comparative analysis with related bicyclic systems reveals distinct advantages:
Table 2: Structural Comparison with Representative Bicyclic Heterocycles
| Compound | Ring System | Saturation | Functional Groups | Key Applications |
|---|---|---|---|---|
| Quinazoline | Fully aromatic | Unsaturated | None | Kinase inhibitors |
| 1,5-Diazabicyclo[4.3.0]non-5-ene | Bridged bicyclic | Fully saturated | Amine | Organocatalysis |
| Target Compound | Fused bicyclic | Partially saturated | Ketone, amine | Pharmacophore development |
The partial saturation in the pyrimidine ring reduces ring strain compared to fully unsaturated analogs, enhancing synthetic accessibility. X-ray crystallography of derivatives confirms chair-like conformations in the saturated ring, which may influence binding to biological targets.
Relationship to Other Pyrimido-fused Heterocycles
Pyrimido[1,2-a]pyrimidin-2-one derivatives share structural kinship with several pharmacologically relevant heterocycles:
- Pyrimido[4,5-d]pyrimidines : Differing in ring fusion positions (4,5-d vs. 1,2-a), these compounds exhibit enhanced planarity and are explored as antifolate agents.
- Thiazolo[5,4-e]pyrimido[1,2-a]pyrimidines : Spiro derivatives incorporating thiazole rings demonstrate potent antifungal activity, highlighting the versatility of the core scaffold.
- Pyrimido[1,2-c]pyrimidines : Isomeric systems with altered nitrogen positioning show distinct electronic profiles, affecting their base-pairing abilities in nucleic acid analogs.
Table 3: Comparative Analysis of Pyrimido-Fused Heterocycles
The [1,2-a] fusion pattern in the target compound creates a sterically accessible ketone group, enabling derivatization at position 2 without disrupting the bicyclic conjugation. This contrasts with [4,5-d]-fused systems, where functionalization often occurs at peripheral positions. Recent synthetic advances have utilized the ketone moiety for Schiff base formation, yielding ligands with tunable electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
1,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-6-2-5-10-4-1-3-8-7(10)9-6/h1-5H2,(H,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURNDCHHXZWRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2NC(=O)CCN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one can be synthesized through several methods. One common method involves the reaction of guanidine hydrochloride with 1,3-diaminopropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the compound can be produced using a continuous flow process where the reactants are mixed and heated in a reactor. This method allows for better control over reaction conditions and yields a higher purity product .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Produces corresponding N-oxides.
Reduction: Yields amine derivatives.
Substitution: Forms substituted pyrimidinones.
Scientific Research Applications
Biological Activities
- Anticancer Potential :
- Neuroprotective Effects :
- Antimicrobial Activity :
Case Study 1: GSK-3β Inhibition
A series of derivatives were synthesized and evaluated for their ability to inhibit GSK-3β. The most potent inhibitors were characterized by their binding affinity and metabolic stability, indicating a promising direction for developing anti-cancer drugs targeting this pathway .
Case Study 2: Neuroprotection
In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparative Analysis of Derivatives
| Compound Name | Activity | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Derivative A | GSK-3β Inhibitor | 130 | High binding affinity |
| Derivative B | Neuroprotective | N/A | Reduces apoptosis in neuronal cells |
| Derivative C | Antimicrobial | Varies | Effective against resistant strains |
Mechanism of Action
The mechanism of action of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one involves its ability to act as a base or nucleophile in chemical reactions. It can deprotonate acidic substrates or participate in nucleophilic attacks on electrophilic centers. The compound’s bicyclic structure allows it to stabilize transition states and intermediates, making it an effective catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares hppH with structurally related guanidine derivatives:
Key Research Findings
Basicity and Catalytic Performance: hppH and TBD exhibit comparable basicity, but TBD’s larger ring system enhances its ability to stabilize transition states in CO₂ fixation reactions . The bis-guanidino compound H₂C{hpp}₂ demonstrates "superbasicity" (PAff >1100 kJ/mol), outperforming hppH in deprotonating strong acids .
Ligand Versatility :
- hpp⁻ forms stable complexes with metals across the periodic table (e.g., [Nb(hpp)₄]PF₆ , [EtZn(hpp)]₃ ), whereas TBD derivatives are less commonly used as ligands due to steric constraints .
Electronic Applications :
- Cr₂(hpp)₄ and W₂(hpp)₄ exhibit lower ionization energies (~3.5 eV) compared to other n-dopants like DMBI-POH (~4.3 eV), enabling efficient electron injection in organic semiconductors .
Biological Activity
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidin-2-one (CAS Registry Number: 5807-14-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Chemical Formula: C₇H₁₃N₃
- Molecular Weight: 139.1982 g/mol
- IUPAC Name: this compound
- Structural Characteristics: The compound features a bicyclic structure that contributes to its unique biological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties. For instance:
- Mechanism of Action: It has been shown to inhibit the replication of various viruses by interfering with viral RNA synthesis and protein expression pathways.
- Efficacy Against Specific Viruses:
Anticancer Potential
The compound has also been explored for its anticancer properties:
- Cell Line Studies: Research involving various cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation. For example:
Neuroprotective Effects
Emerging evidence suggests neuroprotective roles:
- Mechanism Insights: The compound may enhance neuronal survival under oxidative stress conditions by modulating cellular pathways involved in apoptosis .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Concentration Range | Observed Effects |
|---|---|---|---|
| Antiviral | Influenza Virus | 5 µM | Inhibition of viral replication |
| Herpes Simplex Virus | 5 µM | Reduction in viral load | |
| Hepatitis C Virus | 5–10 µM | Up to 82% reduction in RNA levels | |
| Anticancer | MCF-7 Breast Cancer Cells | 10 µM | 60% reduction in cell viability |
| Neuroprotective | Neuronal Cells | Varies | Enhanced survival under stress |
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
